1-(4-Iodophenyl)piperazine hydrochloride CAS 624726-35-8
1-(4-Iodophenyl)piperazine hydrochloride CAS 624726-35-8
An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine Hydrochloride (CAS 624726-35-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Iodophenyl)piperazine hydrochloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Drawing from its structural features, this document will delve into its chemical properties, synthesis, analytical characterization, and its role as a building block for novel therapeutic and diagnostic agents.
Core Chemical and Physical Properties
1-(4-Iodophenyl)piperazine hydrochloride is a solid, organic compound. The presence of the piperazine ring, a common pharmacophore, and the reactive iodophenyl group makes it a valuable starting material for the synthesis of a diverse range of molecules.[1][2]
| Property | Value | Reference |
| CAS Number | 624726-35-8 | |
| Molecular Formula | IC₆H₄C₄H₉N₂ · HCl | |
| Molecular Weight | 324.59 g/mol | |
| Physical Form | Solid | |
| Melting Point | 177-181 °C | |
| SMILES String | Cl[H].Ic1ccc(cc1)N2CCNCC2 | |
| InChI Key | AABZSGMNVRFNHN-UHFFFAOYSA-N |
Synthesis of 1-(4-Iodophenyl)piperazine Hydrochloride
The synthesis of 1-arylpiperazines is a well-established process in organic chemistry, with several efficient methods available. The most prominent and versatile of these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4][5]
Conceptual Synthesis Workflow
The synthesis of 1-(4-Iodophenyl)piperazine hydrochloride can be conceptualized as a two-step process: the formation of the N-arylpiperazine free base, followed by its conversion to the hydrochloride salt.
Caption: Conceptual workflow for the synthesis of 1-(4-Iodophenyl)piperazine HCl.
Exemplary Synthesis Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the synthesis of N-arylpiperazines.[6][7]
Materials:
-
1,4-Diiodobenzene
-
Piperazine (use in excess to favor mono-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane as the solvent
-
Hydrochloric acid solution in an organic solvent (e.g., diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Addition of Reactants: Add the 1,4-diiodobenzene, piperazine, and anhydrous solvent to the flask.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 1-(4-iodophenyl)piperazine free base by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent. Slowly add a solution of hydrochloric acid in an organic solvent with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(4-iodophenyl)piperazine hydrochloride.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring and the methylene protons of the piperazine ring. The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The piperazine protons would appear as two multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would show four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons) and two signals for the non-equivalent carbons of the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (288.13 g/mol ).[10] The fragmentation pattern would likely show the loss of fragments of the piperazine ring.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra would show characteristic vibrational modes for the N-H bond of the piperazinium ion, C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.[8] The spectra for the hydrochloride salt will differ from the free base, notably in the region of the N-H stretching and bending vibrations due to protonation of the piperazine nitrogens.
Applications in Research and Drug Development
The true value of 1-(4-Iodophenyl)piperazine hydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic or diagnostic applications.
Intermediate for Novel Therapeutics
The piperazine moiety is a common feature in many approved drugs, imparting favorable pharmacokinetic properties.[1][2] The iodophenyl group serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships. Phenylpiperazine derivatives are known to interact with a variety of biological targets, including:
-
Serotonin Receptors: Many phenylpiperazine compounds exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are important targets for the treatment of depression, anxiety, and other CNS disorders.[11][12][13]
-
Sigma Receptors: Sigma receptors are overexpressed in some tumor types, making them a target for both cancer therapeutics and diagnostics. Piperazine-based structures have been explored for their sigma receptor affinity.[14][15]
Caption: Key application pathways for 1-(4-Iodophenyl)piperazine HCl.
Precursor for Radiotracers in PET and SPECT Imaging
The iodine atom on the phenyl ring makes this compound an excellent precursor for the synthesis of radioiodinated imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[16][17] By replacing the stable iodine with a radioactive isotope, such as Iodine-124 (for PET) or Iodine-123 (for SPECT), researchers can create radiotracers to visualize and quantify the distribution of specific molecular targets in vivo.[18] This is particularly relevant for imaging sigma receptors in tumors.[14]
Safety and Handling
1-(4-Iodophenyl)piperazine hydrochloride is classified as hazardous. Adherence to appropriate safety protocols is essential when handling this compound.
| Hazard Classification | Description | Reference |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) |
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First-Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
1-(4-Iodophenyl)piperazine hydrochloride is a valuable and versatile chemical intermediate for researchers in drug discovery and development. Its dual functionality—a privileged piperazine scaffold and a reactive iodophenyl group—provides a robust platform for the synthesis of novel compounds targeting a range of diseases, particularly in the areas of CNS disorders and oncology. Furthermore, its potential as a precursor for radioiodinated imaging agents underscores its importance in the development of advanced diagnostic tools. Proper handling and a thorough understanding of its reactivity are key to unlocking the full potential of this important building block.
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